molecular formula C9H6N2O B12872659 2,1-Benzisoxazole-3-acetonitrile CAS No. 102908-41-8

2,1-Benzisoxazole-3-acetonitrile

Katalognummer: B12872659
CAS-Nummer: 102908-41-8
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: JRVBHNPKMJEHHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[c]isoxazol-3-yl)acetonitrile is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[c]isoxazol-3-yl)acetonitrile typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including 2-(Benzo[c]isoxazol-3-yl)acetonitrile, often involve large-scale cycloaddition reactions. These methods aim to optimize yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[c]isoxazol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Benzo[c]isoxazol-3-yl)acetonitrile has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(Benzo[c]isoxazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Benzo[c]isoxazol-3-yl)acetonitrile include other isoxazole derivatives, such as:

  • 2-(Benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazole
  • 5-substituted isoxazoles
  • Iodoisoxazoles

Uniqueness

What sets 2-(Benzo[c]isoxazol-3-yl)acetonitrile apart from other similar compounds is its unique structure and the specific biological activities it exhibits. Its distinct chemical properties make it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

102908-41-8

Molekularformel

C9H6N2O

Molekulargewicht

158.16 g/mol

IUPAC-Name

2-(2,1-benzoxazol-3-yl)acetonitrile

InChI

InChI=1S/C9H6N2O/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5H2

InChI-Schlüssel

JRVBHNPKMJEHHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(ON=C2C=C1)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.